N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and a phenoxypropanamide moiety. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-phenoxypropanoic acid or its derivatives under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various substituted triazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amino-substituted triazine derivatives, while oxidation can produce triazine N-oxides .
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The phenoxypropanamide moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4,6-bis(dimethylamino)-1,3,5-triazine: A simpler triazine derivative with similar substitution patterns but lacking the phenoxypropanamide moiety.
2-phenoxypropanoic acid: A related compound that serves as a precursor in the synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide.
Uniqueness
This compound is unique due to the combination of the triazine ring and the phenoxypropanamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is a complex organic compound that exhibits significant potential in various biological applications. This compound belongs to the class of triazine derivatives, characterized by a triazine ring and a phenoxypropanamide structure. Its unique chemical properties make it a subject of interest in medicinal chemistry, agricultural science, and biochemical research.
Chemical Structure and Properties
The molecular formula of this compound is C15H22N6O, with a molecular weight of approximately 318.38 g/mol. The compound features a triazine ring substituted with dimethylamino groups and a phenoxypropanamide moiety.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₆O |
Molecular Weight | 318.38 g/mol |
IUPAC Name | This compound |
CAS Number | [Insert CAS Number] |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds with target proteins, potentially inhibiting their activity. This interaction may modulate various enzymatic pathways and cellular processes.
Biological Activity Studies
Research has demonstrated the compound's potential in various biological contexts:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or phosphatases critical for cell signaling.
- Binding Affinity : Interaction studies using techniques like surface plasmon resonance (SPR) have indicated that this compound binds effectively to various receptors, which could be leveraged for therapeutic applications.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Anticancer Activity : A recent study investigated the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in vitro and induced apoptosis in specific cancer types.
- Agricultural Applications : Research has explored the use of this compound as a potential herbicide or pesticide due to its biological activity against plant pathogens.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12(25-13-9-7-6-8-10-13)15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-10,12H,11H2,1-5H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBLJZBOIYVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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